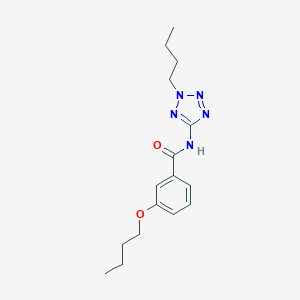

![molecular formula C16H12N4S B509462 6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 193744-10-4](/img/structure/B509462.png)

6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a derivative of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class of compounds . This class of compounds has been found to exhibit a wide range of biological activities, including antimicrobial activity . The structure of these compounds typically includes a central [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole unit .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives involves various synthetic approaches . The synthesis process often involves the design and creation of new derivatives, which are then evaluated for their biological activity . The position and number of substitutions on the compound can play a crucial role in modulating its potency .

Molecular Structure Analysis

The molecular structure of “6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” has been analyzed using various methods such as Hartree-Fock (HF) and density functional theory (DFT) with 6-31G(d) basis sets . These methods allow for the calculation of the molecular geometry, vibrational frequencies, and gauge including atomic orbital (GIAO) (1)H and (13)C NMR chemical shift values .

Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives have been studied extensively . These compounds have been found to exhibit high activity towards Gram-positive bacteria, with some derivatives showing activity up to 16 times more than currently used antibiotics .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” have been analyzed using various methods . These methods allow for the calculation of the molecular geometry, vibrational frequencies, and gauge including atomic orbital (GIAO) (1)H and (13)C NMR chemical shift values .

科学的研究の応用

Anti-Breast Cancer Agent

This compound has been used in the design and synthesis of new bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) as anti-breast cancer agents . It has shown promising results in inhibiting PARP-1 and EGFR, two molecular targets involved in breast cancer . In particular, one derivative (compound 8i) exhibited much better cytotoxic activities against MDA-MB-231, a type of breast cancer cell, than the drug Erlotinib .

Antimicrobial Agent

1,3,4-thiadiazole derivatives, which include the compound , have been synthesized and evaluated as potent antimicrobial agents . They have been tested against E. coli, B. mycoides, and C. albicans, with some compounds showing significant antimicrobial activity .

Anti-Inflammatory Agent

The 1,3,4-thiadiazole scaffold, which is part of the structure of this compound, is known for its anti-inflammatory properties . This makes it a potential candidate for the development of new anti-inflammatory drugs .

Carbonic Anhydrase Inhibitor

Compounds with a 1,3,4-thiadiazole structure have been found to inhibit carbonic anhydrase , an enzyme that plays a crucial role in regulating pH and fluid balance in the body. This suggests potential applications in treating conditions like glaucoma, epilepsy, and altitude sickness .

Anticonvulsant

1,3,4-thiadiazole derivatives have been studied for their anticonvulsant properties . This could lead to the development of new treatments for epilepsy and other seizure disorders .

Antihypertensive Agent

The 1,3,4-thiadiazole scaffold is also known for its antihypertensive properties . This suggests potential applications in the treatment of high blood pressure .

Antioxidant

Compounds with a 1,3,4-thiadiazole structure have been found to have antioxidant properties . This could make them useful in combating oxidative stress, a factor in many chronic diseases .

Antifungal Agent

1,3,4-thiadiazole derivatives have been studied for their antifungal properties . This suggests potential applications in the treatment of fungal infections .

作用機序

Target of Action

The primary targets of 6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase-1) is a key player in DNA repair pathways, while EGFR (Epidermal Growth Factor Receptor) is a transmembrane protein that is involved in cell growth and differentiation .

Mode of Action

The compound interacts with its targets, leading to their inhibition . This results in the disruption of DNA repair pathways and the regulation of cell growth and differentiation . The compound exhibits promising dual enzyme inhibition of PARP-1 and EGFR .

Biochemical Pathways

The compound affects the DNA repair pathways and cell growth regulation pathways . The inhibition of PARP-1 disrupts the DNA repair pathways, making cells more vulnerable to DNA damage . The inhibition of EGFR disrupts cell growth and differentiation, potentially leading to cell death .

Result of Action

The compound exhibits potent cytotoxic activities against certain cancer cells . For instance, it has been found to induce apoptosis in MDA-MB-231 cells by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level . This leads to cell cycle arrest at the G2/M phase .

将来の方向性

The future directions for the research on [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives involve the design and synthesis of new derivatives, which can then be evaluated for their biological activity . The position and number of substitutions on the compound can be varied to modulate its potency . Additionally, in silico pharmacokinetic and molecular modeling studies can be conducted to further understand the properties and potential applications of these compounds .

特性

IUPAC Name |

3-methyl-6-(4-phenylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4S/c1-11-17-18-16-20(11)19-15(21-16)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBVCUUMZOKWPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-furamide](/img/structure/B509403.png)

![3-chloro-N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B509445.png)

![{3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509454.png)

![Methyl 3-[(2-methoxyphenyl)carbonylamino]-4-(4-methylpiperazinyl)benzoate](/img/structure/B509470.png)

![Methyl 3-[(3,5-dimethoxyphenyl)carbonylamino]-4-(4-methylpiperazinyl)benzoate](/img/structure/B509472.png)

![Methyl 3-[(4-fluorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509475.png)

![Methyl 4-(4-methylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B509477.png)

![Methyl 4-(4-methylpiperazin-1-yl)-3-[(2-phenylacetyl)amino]benzoate](/img/structure/B509478.png)

![Methyl 3-[(3-chloro-4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509480.png)

![Methyl 3-[2-(2-chlorophenoxy)acetylamino]-4-(4-methylpiperazinyl)benzoate](/img/structure/B509483.png)